2,2,6,6-Tetramethylheptane-3,5-dione;ZINC
Overview
Description
2,2,6,6-Tetramethylheptane-3,5-dione, also known as Dipivaloylmethane, is a stable, anhydrous reagent . It is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions . It undergoes O-additions and C-additions and acts as an air-stable ligand for metal catalysts . Furthermore, it serves as a substrate for heterocycles .
Synthesis Analysis
The synthesis of 2,2,6,6-Tetramethylheptane-3,5-dione involves various reactions where it acts as an air-stable ligand for metal catalysts . It has been used in the synthesis of α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complex .Molecular Structure Analysis
The molecular structure of 2,2,6,6-Tetramethylheptane-3,5-dione can be represented by the linear formula: (CH3)3CCOCH2COC(CH3)3 . The molecular weight is 184.28 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2,2,6,6-Tetramethylheptane-3,5-dione is a liquid with a refractive index of 1.459 (lit.) . It has a boiling point of 72-73 °C/6 mmHg (lit.) and a density of 0.883 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis of α-aryl-β-diketones
“2,2,6,6-Tetramethylheptane-3,5-dione;ZINC” is used in the synthesis of α-aryl-β-diketones . These compounds are important in various fields of chemistry due to their ability to form complexes with various metals.
Synthesis of Dicyanamidobenzene-Bridge Diruthenium Complex
This compound also plays a role in the synthesis of dicyanamidobenzene-bridge diruthenium complex . This complex has potential applications in the field of molecular electronics.
Ancillary Ligand in the Synthesis of Orange-Emitting Iridium (III) Complex
“2,2,6,6-Tetramethylheptane-3,5-dione;ZINC” is used as an ancillary ligand in the synthesis of orange-emitting iridium (III) complex . This complex is used in the field of optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs).
Formation of Stable Complexes with Lanthanide Ions
This compound is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions . These complexes have applications in various fields, including catalysis, magnetism, and luminescence.
Air-Stable Ligand for Metal Catalysts
In various reactions, “2,2,6,6-Tetramethylheptane-3,5-dione;ZINC” acts as an air-stable ligand for metal catalysts . This makes it useful in a variety of industrial chemical processes.
Mechanism of Action
Target of Action
2,2,6,6-Tetramethylheptane-3,5-dione, also known as Dipivaloylmethane, is a bidentate ligand . It primarily targets lanthanide ions in its mechanism of action. Lanthanide ions play a crucial role in various biological and chemical processes due to their unique electronic configurations.
Mode of Action
This compound interacts with its targets (lanthanide ions) through its bidentate ligand property . It forms stable complexes with lanthanide ions . The compound is a stable, anhydrous reagent that undergoes O-additions and C-additions . In various reactions, it acts as an air-stable ligand for metal catalysts .
Biochemical Pathways
It’s known that the compound serves as a substrate for heterocycles , which are involved in a wide range of biochemical processes.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution in the body.
Result of Action
It’s known that the compound is used in the synthesis of α-aryl-β-diketones and as an ancillary ligand in the synthesis of orange-emitting iridium (III) complex .
Action Environment
It’s known that the compound is stable and anhydrous , suggesting that it may be resistant to changes in environmental conditions such as humidity.
Future Directions
properties
IUPAC Name |
2,2,6,6-tetramethylheptane-3,5-dione;zinc | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Zn/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H2,1-6H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRQBMHHOXESRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Zn] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O4Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetramethylheptane-3,5-dione;ZINC | |
CAS RN |
14363-14-5 | |
Record name | Zinc di(pivaloylmethane) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174890 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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